molecular formula C19H28ClN3O3 B2514541 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-38-8

4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2514541
CAS No.: 2034295-38-8
M. Wt: 381.9
InChI Key: UTLNCLJPGHVPMF-UHFFFAOYSA-N
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Description

4-((2-(4-Chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure, which integrates a chlorophenoxy moiety with a dimethylpiperidine carboxamide group, suggests potential as a key intermediate or pharmacophore for investigating novel therapeutic agents. Compounds featuring piperidine scaffolds substituted with chlorophenyl groups are frequently explored for their interactions with the central nervous system . For instance, structurally related N-(1-methylpiperidin-4-yl) compounds have been identified as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, indicating the relevance of this chemical class in neuropharmacological studies targeting serotonin receptors . Furthermore, chlorophenoxy-containing molecules are prevalent in agrochemical research, underscoring the versatility of this structural motif . This compound is provided exclusively for use in non-clinical laboratory research, such as in vitro binding assays, mechanism of action studies, and the synthesis of more complex chemical entities for biological evaluation.

Properties

IUPAC Name

4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-19(2,26-16-7-5-15(20)6-8-16)17(24)21-13-14-9-11-23(12-10-14)18(25)22(3)4/h5-8,14H,9-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNCLJPGHVPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)N(C)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₄ClN₃O₂
  • SMILES Notation : CN(C)C(=O)C1CCN(CC1)C(=O)C(C)C(Cl)OC

Research indicates that this compound may function primarily as an inhibitor of specific kinases , which are pivotal in various cellular signaling pathways. The inhibition of kinases can lead to the modulation of cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology and other diseases.

1. Inhibition of Anaplastic Lymphoma Kinase (ALK)

A notable study identified related piperidine carboxamides as potent inhibitors of ALK, with an IC₅₀ value of 0.174 μM. The structure-activity relationship (SAR) studies emphasized the importance of specific substituents on the piperidine ring for enhancing potency and selectivity against ALK compared to other kinases like IGF1R .

2. Effect on Cholesterol Metabolism

Compounds structurally similar to this compound have been investigated for their role as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism. The modulation of PCSK9 activity can significantly impact lipid levels and cardiovascular health .

3. Anticancer Properties

The compound has shown promise in preclinical models for its anticancer activities, particularly through the inhibition of pathways involved in tumor growth and metastasis. Its ability to disrupt cancer cell signaling makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study on ALK Inhibition Demonstrated that modifications to the piperidine structure enhanced selectivity and potency against ALK .
PCSK9 Inhibition Research Identified compounds that effectively modulate cholesterol levels by inhibiting PCSK9, indicating potential cardiovascular benefits .
Anticancer Efficacy Studies Showed that the compound could inhibit tumor growth in various cancer cell lines, suggesting a broad spectrum of anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine Carboxamide Derivatives

A939572 (4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide)
  • Structural Similarities: Shares the piperidine-carboxamide core but differs in the substituents. The 2-chlorophenoxy group replaces the 4-chlorophenoxy moiety, and a phenylmethylcarbamoyl group is present at position 3 .
  • Key Differences: The 2-chlorophenoxy regioisomer may alter binding affinity due to steric and electronic effects. Molecular weight (387.86 g/mol) and solubility are likely comparable, but the phenylmethylcarbamoyl group could enhance lipophilicity.
N,N-Diethylpiperidine-4-carboxamide Derivatives
  • Substituents like trifluoromethylpyridinyl further modulate target selectivity .

Chlorophenoxy-Containing Compounds

Difenoconazole (1-((2-(4-(4-Chlorophenoxy)phenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
  • Functional Context: A triazole fungicide with a chlorophenoxy-dioxolane structure. While structurally distinct from the target compound, the 4-chlorophenoxy group is critical for antifungal activity via cytochrome P450 inhibition .
  • Comparison : The target compound lacks the triazole ring, suggesting divergent biological targets.
2-(4-Chlorophenoxy)-N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide
  • Structural Overlap: Shares the 4-chlorophenoxy-acetamide motif but replaces the piperidine with a thiazole ring. This substitution likely shifts activity toward thiazole-associated targets (e.g., kinase inhibition) .

Therapeutic Analogs

ATF4 Inhibitors (Patent: EP 3649478)
  • Mechanistic Insight: Derivatives of 2-(4-chlorophenoxy)-acetamide linked to azetidine rings act as ATF4 inhibitors for cancer therapy. The target compound’s piperidine core may enhance blood-brain barrier penetration compared to azetidine .
N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-piperidyl]propanamide Hydrochloride
  • Pharmacological Profile: A μ-opioid agonist with a piperidine-propanamide backbone. Fluorophenyl and phenylethyl groups enhance receptor binding, whereas the target compound’s chlorophenoxy group may favor different targets (e.g., ion channels) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Features Biological Activity
Target Compound ~400 (estimated) Piperidine, dimethylcarboxamide, 4-Cl-PhO Under investigation
A939572 387.86 Piperidine, 2-Cl-PhO, phenylcarbamoyl Research chemical
Difenoconazole 406.28 Triazole, dioxolane, 4-Cl-PhO Fungicide
ATF4 Inhibitor (EP 3649478) Not reported Azetidine, 4-Cl-PhO-acetamide Cancer therapy

Research Findings and Implications

  • Chlorophenoxy Position: The 4-chlorophenoxy group in the target compound may enhance oxidative stability compared to 2-chlorophenoxy analogs .
  • Piperidine vs. Azetidine : Piperidine’s larger ring size may improve metabolic stability over azetidine derivatives in therapeutic applications .
  • Thiazole vs.

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